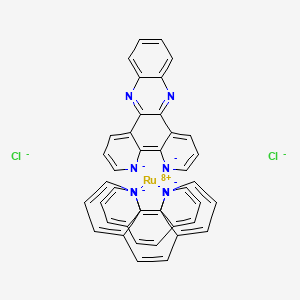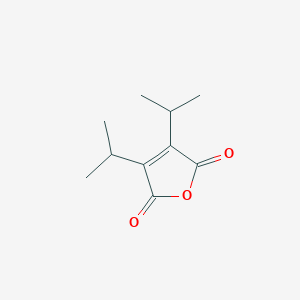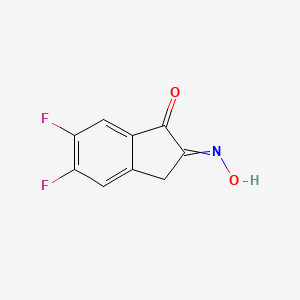
1H-Indene-1,2(3H)-dione- 5,6-difluoro- 2-oxime
Vue d'ensemble
Description
1H-Indene-1,2(3H)-dione- 5,6-difluoro- 2-oxime is an organic compound that belongs to the class of indandione derivatives. This compound is characterized by the presence of two fluorine atoms at the 5 and 6 positions of the indan-1,2-dione core, along with an oxime functional group at the 2 position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene-1,2(3H)-dione- 5,6-difluoro- 2-oxime typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5,6-difluoroindan-1,2-dione.
Oximation: The 5,6-difluoroindan-1,2-dione is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime derivative. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indene-1,2(3H)-dione- 5,6-difluoro- 2-oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime-N-oxide derivatives.
Reduction: Reduction of the oxime group can lead to the formation of amine derivatives.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Oxime-N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indandione derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1H-Indene-1,2(3H)-dione- 5,6-difluoro- 2-oxime has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 1H-Indene-1,2(3H)-dione- 5,6-difluoro- 2-oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active site residues, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Indandione: A closely related compound with similar structural features but lacking the fluorine atoms and oxime group.
5,6-Difluoroindan-1,2-dione: Similar to 1H-Indene-1,2(3H)-dione- 5,6-difluoro- 2-oxime but without the oxime functional group.
1,2-Indandione-2-oxime: Similar to this compound but without the fluorine atoms.
Uniqueness
The presence of both fluorine atoms and the oxime group in this compound imparts unique chemical and biological properties. The fluorine atoms enhance the compound’s stability and binding affinity, while the oxime group provides additional sites for chemical modification and interaction with biological targets. This combination of features makes this compound a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
5,6-difluoro-2-hydroxyimino-3H-inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO2/c10-6-1-4-2-8(12-14)9(13)5(4)3-7(6)11/h1,3,14H,2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYGMUGRXMVSNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2C(=O)C1=NO)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
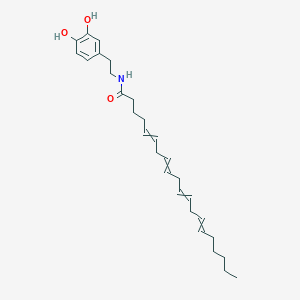
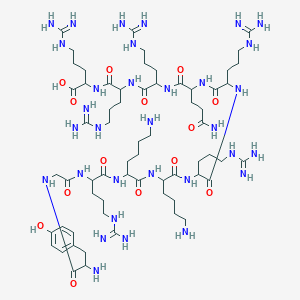
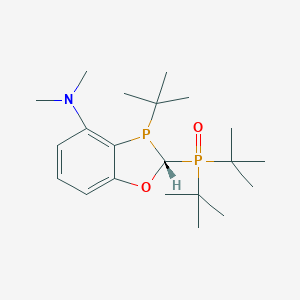
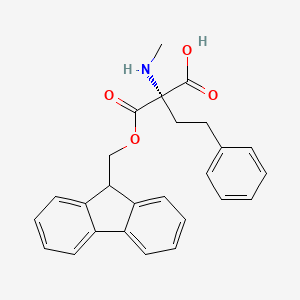
![Ethyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B8235472.png)
![6-[4-(5-ethylfuran-2-yl)-6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]-1H-pyridin-2-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B8235476.png)
![{2,3-BIS[(9Z)-OCTADEC-9-EN-1-YLOXY]PROPYL}TRIMETHYLAZANIUM CHLORIDE](/img/structure/B8235485.png)
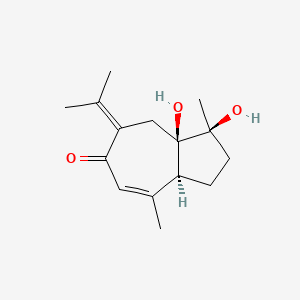
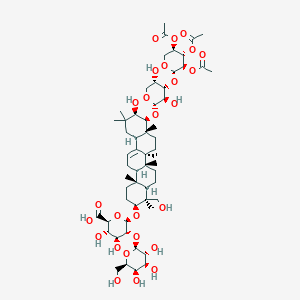
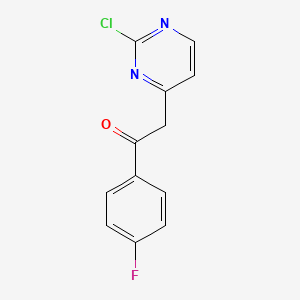
![(2R)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-[[2,4,6-tri(propan-2-yl)phenyl]methyl]-2H-1,3-benzoxaphosphole](/img/structure/B8235533.png)
